molecular formula C23H32N6OS B3508600 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide

Numéro de catalogue B3508600
Poids moléculaire: 440.6 g/mol
Clé InChI: PRELNDLEHGZOCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to assess its safety and efficacy in humans.

Mécanisme D'action

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate the survival and proliferation of cancer cells and immune cells. By inhibiting BTK activity, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide disrupts these signaling pathways and induces apoptosis (programmed cell death) in cancer cells, while also modulating the activity of immune cells to reduce inflammation and autoimmunity.
Biochemical and Physiological Effects
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, induction of apoptosis in cancer cells, modulation of immune cell activity, and reduction of inflammation and autoimmunity. In addition, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and low toxicity in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide in lab experiments include its high selectivity for BTK, which allows for specific targeting of the signaling pathways that are involved in cancer and autoimmune diseases. In addition, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide has been shown to have good pharmacokinetic properties, which allows for easy administration and monitoring in animal studies. However, the limitations of using 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide in lab experiments include the potential for off-target effects, as well as the need for further optimization of dosing and administration protocols to maximize its therapeutic potential.

Orientations Futures

There are several potential future directions for research on 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide. These include:
1. Clinical trials to assess its safety and efficacy in humans, particularly in the treatment of lymphoma, leukemia, and autoimmune diseases.
2. Further preclinical studies to investigate the mechanisms of action of 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide, and to identify potential biomarkers that can be used to predict response to treatment.
3. Development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases, in order to maximize therapeutic efficacy.
4. Investigation of the potential use of 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide in other disease indications, such as inflammatory bowel disease and multiple sclerosis.
5. Further optimization of dosing and administration protocols, in order to minimize toxicity and maximize therapeutic efficacy.
In conclusion, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. While further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential, the preclinical and clinical data to date suggest that 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide may represent a valuable addition to the arsenal of drugs available for these challenging disease indications.

Applications De Recherche Scientifique

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting specific signaling pathways that are involved in tumor development and progression. In addition, 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by modulating the activity of immune cells that are involved in the pathogenesis of these conditions.

Propriétés

IUPAC Name

2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6OS/c1-18-8-10-19(11-9-18)16-24-20(30)17-31-23-26-21(28-12-4-2-5-13-28)25-22(27-23)29-14-6-3-7-15-29/h8-11H,2-7,12-17H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRELNDLEHGZOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.